molecular formula C13H10N2OS2 B2566508 N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide CAS No. 335203-78-6

N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide

Cat. No. B2566508
M. Wt: 274.36
InChI Key: QNJUFBLXCPQTHI-UHFFFAOYSA-N
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Description

Benzothiazole is a privileged bicyclic heterocyclic moiety present in a wide variety of synthetic and natural products . Benzothiazole derivatives are manufactured worldwide for a wide variety of applications . They have been associated with diverse biological activities such as antifungal, antiprotozoal, antimicrobial, anticancer, anticonvulsant, antihypertensive, antidiabetic, anti-inflammatory activities .


Synthesis Analysis

Benzothiazole compounds can be synthesized from condensation of 2-aminobenzenethiol with aldehydes/ketones/acids/acyl chlorides and the cyclization of thioamide or carbon dioxide (CO2) as raw materials .


Molecular Structure Analysis

The molecular structure of benzothiazole compounds has been studied extensively. For example, a structural study has been carried out on N-(1,3-benzothiazol-2-yl)-4-(halogenobenzenesulfonyl)-hydrazides .


Chemical Reactions Analysis

Benzothiazole compounds have diverse chemical reactivity and broad spectrum of biological activity .


Physical And Chemical Properties Analysis

Benzothiazole is a colorless, slightly viscous liquid with a melting point of 2°C and a boiling point of 227-228°C .

Scientific Research Applications

  • Antitumor Activity : A study by Yurttaş et al. (2015) synthesized various derivatives of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide, which were screened for antitumor activity against multiple human tumor cell lines. They found that some compounds, like N-[4-(benzothiazole-2-yl)-3-chlorophenyl]-2-[(benzimidazole-2-yl)thio]acetamide, demonstrated considerable anticancer activity against specific cancer cell lines (Yurttaş, Tay, & Demirayak, 2015).

  • Metabolic Stability Improvement : Stec et al. (2011) investigated the use of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide derivatives for improving metabolic stability. They found that altering the heterocyclic ring system could reduce metabolic deacetylation, crucial for enhancing the efficacy of phosphoinositide 3-kinase (PI3K)/mammalian target of rapamycin (mTOR) inhibitors (Stec et al., 2011).

  • Antibacterial Applications : Research by Rezki (2016) on N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide derivatives demonstrated significant antibacterial activity. The study synthesized various derivatives and evaluated their antimicrobial activities against several bacterial strains, revealing potent antibacterial properties (Rezki, 2016).

  • Corrosion Inhibition : Hu et al. (2016) explored the use of benzothiazole derivatives as corrosion inhibitors. Their study indicated that certain benzothiazole compounds, including derivatives of N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide, could effectively inhibit corrosion in steel, suggesting potential applications in material science (Hu et al., 2016).

  • Synthesis of Novel Chemical Structures : Fathalla & Pazdera (2002) investigated the synthesis of novel heterocyclic structures using N-(2-cyanophenyl)benzimidoyl chloride and thioamides, which are related to the N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide structure. Their work contributed to the development of new compounds with potential applications in various fields (Fathalla & Pazdera, 2002).

Safety And Hazards

Safety data sheets for benzothiazole compounds indicate that they can cause severe skin burns and eye damage, and may cause respiratory irritation .

Future Directions

Recent advances in the synthesis of benzothiazole compounds related to green chemistry suggest a future development trend and prospect of the synthesis .

properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10N2OS2/c16-12(8-9-4-3-7-17-9)15-13-14-10-5-1-2-6-11(10)18-13/h1-7H,8H2,(H,14,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QNJUFBLXCPQTHI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)N=C(S2)NC(=O)CC3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10N2OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

274.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(1,3-benzothiazol-2-yl)-2-thiophen-2-ylacetamide

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